

# Application Notes and Protocols for NBI-6024 in T-Cell Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025



Document ID: ANP-**NBI-6024**-TCELL-2301 Version: 1.0 For Research Use Only. Not for use in diagnostic procedures.

## Introduction

**NBI-6024** is an altered peptide ligand (APL) of the immunodominant 9-23 amino acid region of the human insulin B-chain.[1][2][3] Specifically, it contains two alanine substitutions for amino acids considered critical for T-cell receptor (TCR) interaction: tyrosine at position 16 and cysteine at position 19  $(16Y \rightarrow A, 19C \rightarrow A)$ .[1][4]

Developed initially as a therapeutic agent for Type 1 Diabetes, **NBI-6024** was designed to modulate the autoimmune response by interacting with pathogenic T-cells that target native insulin peptides.[4] The primary hypothesis was that **NBI-6024** could shift the immune response from a destructive, pro-inflammatory T-helper 1 (Th1) phenotype to a protective or regulatory T-helper 2 (Th2) phenotype.[1][2]

While Phase II clinical trials ultimately showed that **NBI-6024** did not preserve pancreatic  $\beta$ -cell function in patients with recent-onset Type 1 Diabetes, its specific immunomodulatory properties make it a valuable tool for researchers studying T-cell activation, anergy, and immune polarization.[4][5] These notes provide detailed protocols and data for utilizing **NBI-6024** as a research agent.

## Mechanism of Action: Th1 to Th2 Immune Deviation



In the context of Type 1 Diabetes, autoreactive Th1 cells recognize the native insulin B (9-23) peptide presented by antigen-presenting cells (APCs). This recognition leads to the secretion of pro-inflammatory cytokines like interferon-gamma (IFN- $\gamma$ ), culminating in the destruction of insulin-producing  $\beta$ -cells.

**NBI-6024** was designed to sub-optimally engage the TCR of these pathogenic T-cells. This altered signaling was shown in preclinical studies to inhibit the proliferation of pathogenic Th1 clones.[1] Instead of inducing a classic Th1 response, **NBI-6024** promotes the differentiation of T-cells into a Th2 phenotype, characterized by the production of regulatory cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[1][2] This process, known as immune deviation, was theorized to suppress the endogenous autoimmune response.



Click to download full resolution via product page

**Caption:** Proposed mechanism of **NBI-6024** in T-cell immune deviation.

## **Applications in T-Cell Research**

Studying Altered Peptide Ligand (APL) Engagement: NBI-6024 can be used as a model APL
to investigate how specific amino acid substitutions affect TCR binding, signal transduction,
and downstream T-cell fate (activation vs. anergy vs. differentiation).



- Investigating Th1/Th2 Polarization: The compound is an effective stimulus for inducing a
  Th2-skewed cytokine response from peripheral blood mononuclear cells (PBMCs) or isolated
  T-cells, particularly from subjects with autoimmune predispositions.[2] It can be used in
  parallel with the native insulin B(9-23) peptide to study the signaling pathways that drive Th1
  versus Th2 differentiation.
- Preclinical Models of Autoimmunity: In the non-obese diabetic (NOD) mouse model, NBI-6024 can be used to validate mechanisms of immune regulation and to test combination therapies aimed at suppressing autoimmunity.[1][3]

# Experimental Protocols Protocol 1: Murine T-Cell Proliferation Inhibition Assay

This protocol is designed to assess the ability of **NBI-6024** to inhibit the proliferation of pathogenic, insulin-reactive T-cells isolated from NOD mice.

#### A. Materials:

- Spleens from pre-diabetic female NOD mice (8-10 weeks old)
- NBI-6024 Peptide (lyophilized)
- Insulin B (9-23) Peptide (native, positive control)
- Complete RPMI-1640 medium (cRPMI): RPMI-1640, 10% FBS, 2 mM L-glutamine, 100
   U/mL penicillin/streptomycin, 50 μM 2-mercaptoethanol
- Antigen-Presenting Cells (APCs): Irradiated (3,000 rads) splenocytes from NOD mice
- CFSE (Carboxyfluorescein succinimidyl ester) Cell Proliferation Kit
- 96-well round-bottom plates
- Flow cytometer
- B. Method:



- Prepare T-Cells: Isolate splenocytes from NOD mice. Enrich for CD4+ or CD8+ T-cells using a negative selection kit.
- CFSE Labeling: Resuspend enriched T-cells at 1x10<sup>7</sup> cells/mL in pre-warmed PBS. Add
   CFSE to a final concentration of 5 μM. Incubate for 10 minutes at 37°C, protected from light.
   Quench the reaction by adding 5 volumes of ice-cold cRPMI. Wash cells twice with cRPMI.
- Set Up Co-Culture:
  - Plate 2x10<sup>5</sup> irradiated APCs into each well of a 96-well plate.
  - Add peptides to the designated wells. Suggested concentrations:
    - Native Insulin B(9-23): 10 μg/mL (Stimulation Control)
    - **NBI-6024**: Titration from 0.1 to 100 μg/mL
    - No Peptide (Negative Control)
  - For inhibition assays, add the native peptide (10 μg/mL) along with the titration of NBI-6024.
- Add T-Cells: Add 2x10<sup>5</sup> CFSE-labeled T-cells to each well.
- Incubation: Culture plates for 72-96 hours at 37°C, 5% CO<sub>2</sub>.
- Analysis: Harvest cells and stain with fluorescently-conjugated antibodies (e.g., Anti-CD4, Anti-CD8). Analyze by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.

## **Protocol 2: Human Cytokine Release Assay (ELISPOT)**

This protocol is adapted from the methods used in the Phase I clinical trial to measure the frequency of cytokine-secreting cells in human PBMCs.[2]

#### A. Materials:

Human IFN-y and IL-5 ELISPOT kits (containing capture and detection antibodies)







- PVDF-membrane 96-well plates
- Human PBMCs, freshly isolated or properly cryopreserved
- NBI-6024 Peptide (1 mg/mL stock in DMSO, then diluted in media)
- Insulin B (9-23) Peptide (control)
- PHA or anti-CD3/CD28 (positive control)
- Cell culture medium (negative control)
- Automated ELISPOT reader
- B. Workflow:





Click to download full resolution via product page

Caption: Standard experimental workflow for an ELISPOT assay.



#### C. Method:

- Plate Preparation: Coat ELISPOT plates with capture antibody (anti-IFN-y or anti-IL-5)
  according to the manufacturer's instructions. Incubate overnight at 4°C.
- Blocking: The next day, wash plates 3 times with sterile PBS. Block plates by adding 200 μL
  of cRPMI and incubate for at least 2 hours at room temperature.
- Cell Plating: Discard blocking medium. Add 2-3x10<sup>5</sup> PBMCs in 100 μL of cRPMI to each well.
- Stimulation: Add 100 μL of 2x concentrated peptide or control stimulus to the appropriate wells. Final concentrations:
  - NBI-6024: 10 μg/mL
  - Native Insulin B(9-23): 10 μg/mL
  - Positive Control (e.g., PHA at 5 μg/mL)
  - Negative Control (Medium only)
- Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO<sub>2</sub>.
- Detection: Wash away cells. Follow the ELISPOT kit manufacturer's protocol for adding the biotinylated detection antibody, followed by the enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase), and finally the substrate solution to develop the spots.
- Analysis: Stop the colorimetric reaction by washing with distilled water. Allow the plate to dry
  completely. Count the spots using an automated ELISPOT reader. Each spot represents a
  single cytokine-secreting cell.

## **Summary of Quantitative Data**

Despite promising preclinical and Phase I immunological data, a large, randomized Phase II clinical trial found **NBI-6024** to be ineffective at preserving  $\beta$ -cell function.[4][5] C-peptide, a byproduct of insulin production, is a key biomarker for  $\beta$ -cell function.[6] The tables below summarize the primary and secondary endpoints from this trial at the 24-month time point.



Table 1: Primary Endpoint - Stimulated Peak C-Peptide Levels at 24 Months[5]

| Treatment Group                                      | Dose   | Mean Peak C-Peptide<br>(pmol/mL) |  |  |
|------------------------------------------------------|--------|----------------------------------|--|--|
| Placebo                                              | -      | 0.54                             |  |  |
| NBI-6024                                             | 0.1 mg | 0.59                             |  |  |
| NBI-6024                                             | 0.5 mg | 0.57                             |  |  |
| NBI-6024                                             | 1.0 mg | 0.48                             |  |  |
| No statistically significant difference was observed |        |                                  |  |  |
| between any NBI-6024 group and placebo.              |        |                                  |  |  |

Table 2: Secondary Metabolic Endpoints at 24 Months[4]

| Treatment Group | Dose   | Mean Daily Insulin<br>Dose (IU) | Mean A1C (%) |
|-----------------|--------|---------------------------------|--------------|
| Placebo         | -      | 47.3 ± 17.6                     | 8.0 ± 2.1    |
| NBI-6024        | 0.1 mg | 47.8 ± 20.4                     | 8.1 ± 2.1    |
| NBI-6024        | 0.5 mg | 57.2 ± 36.5                     | 8.8 ± 3.0    |
| NBI-6024        | 1.0 mg | 51.6 ± 21.8                     | 8.6 ± 2.6    |
|                 |        |                                 |              |

Data presented as mean ± standard

deviation. No

significant differences

were found compared

to placebo.

Table 3: Immunological Response from Phase I Trial[2]



| Response Type        | Observation                                                                                                                                                                                                                                      |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Th1 Response (IFN-γ) | Th1 responses to the native insulin peptide were common in placebo-treated patients but rare in healthy controls. Administration of NBI-6024 significantly and dose-dependently reduced the percentage of patients exhibiting this Th1 response. |
| Th2 Response (IL-5)  | Administration of NBI-6024 led to significant increases in the magnitude of IL-5 responses compared to the placebo group, indicating a shift toward a Th2 phenotype.                                                                             |

## Conclusion

**NBI-6024** is a well-characterized altered peptide ligand that serves as an excellent research tool for studying T-cell activation pathways. Preclinical and early clinical data support its function as an agent capable of inducing a Th1-to-Th2 immune shift.[1][2] However, the definitive Phase II trial results underscore the significant challenge of translating such immunological effects into clinical benefit for Type 1 Diabetes.[4][5] Researchers using **NBI-6024** should be aware of both its utility in modulating T-cell responses in vitro and its ultimate lack of clinical efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Immunomodulation in type 1 diabetes by NBI-6024, an altered peptide ligand of the insulin B epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunological characterization and therapeutic activity of an altered-peptide ligand, NBI-6024, based on the immunodominant type 1 diabetes autoantigen insulin B-chain (9-23)







peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]
- 5. No effect of the altered peptide ligand NBI-6024 on beta-cell residual function and insulin needs in new-onset type 1 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for C-Peptide as a Validated Surrogate to Predict Clinical Benefits in Trials of Disease-Modifying Therapies for Type 1 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NBI-6024 in T-Cell Activation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860019#nbi-6024-for-studying-t-cell-activation-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com